1,3-Dichlorophenyl methyl sulfoxide
Description
Overview of Organosulfur Compounds in Synthetic Design and Methodology
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. wikipedia.orgbritannica.comtaylorandfrancis.com They are found in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.orgbritannica.com In the laboratory, these compounds are highly valued for their role as reagents and intermediates in the synthesis of new and complex molecules. britannica.com The ability of sulfur to exist in various oxidation states allows for a rich and diverse chemistry, enabling a wide array of chemical transformations. researchgate.net Modern synthetic methods are continuously being developed to create these valuable compounds, with a focus on efficiency and the use of readily available, less odorous starting materials. sciencedaily.comnih.gov
Significance of Aryl Methyl Sulfoxides as Key Intermediates and Chiral Auxiliaries
Among the vast family of organosulfur compounds, aryl methyl sulfoxides have garnered significant attention. These compounds, which feature a methylsulfinyl group attached to an aromatic ring, serve as crucial building blocks in organic synthesis. nih.govacs.org Their utility stems from their ability to act as electrophiles in cross-coupling reactions, a field that has traditionally been dominated by other classes of compounds. nih.govresearchgate.net Recent research has demonstrated that aryl methyl sulfoxides can participate in transition-metal-free cross-coupling reactions, offering a more sustainable and cost-effective alternative to traditional methods. nih.govresearchgate.net
Furthermore, the sulfoxide (B87167) group is a key functional group in the realm of asymmetric synthesis. nih.gov When the two groups attached to the sulfur atom are different, the sulfoxide becomes chiral. illinois.edu This chirality can be harnessed to control the stereochemical outcome of chemical reactions, making chiral aryl sulfoxides valuable as chiral auxiliaries. nih.govillinois.edu A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer of the product. The ability of the sulfinyl group to be easily introduced and removed, coupled with its conformational stability and high degree of asymmetric induction, makes it an attractive choice for this purpose. nih.gov
Research Landscape of Dichlorophenyl Methyl Sulfoxide Congeners
The dichlorophenyl methyl sulfoxide congeners represent a specific subclass of aryl methyl sulfoxides that are of interest to researchers. The presence of two chlorine atoms on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule. While specific research on 1,3-dichlorophenyl methyl sulfoxide is limited, the broader class of dichlorophenyl methyl sulfoxides is relevant in the context of developing new synthetic methodologies. For instance, the substitution pattern of the chlorine atoms can affect the efficiency of cross-coupling reactions and the stereoselectivity of asymmetric transformations. nih.gov
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely available in the public domain, its fundamental physicochemical properties can be found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂OS | PubChem nih.gov |
| Molecular Weight | 209.09 g/mol | PubChem nih.gov |
| IUPAC Name | 1,3-dichloro-2-(methylsulfinyl)benzene | PubChem nih.gov |
| CAS Number | 35515-24-3 | PubChem nih.gov |
| Canonical SMILES | CS(=O)C1=C(C=CC=C1Cl)Cl | PubChem nih.gov |
Synthesis and Reactivity
General strategies for the synthesis of aryl sulfoxides can be applied to prepare this compound. A common method involves the oxidation of the corresponding sulfide (B99878), 1,3-dichlorophenyl methyl sulfide. This oxidation can be achieved using a variety of oxidizing agents. acs.org
Another approach to aryl methyl sulfoxides is through the reaction of an appropriate organometallic reagent with a sulfinate derivative. thieme-connect.de Furthermore, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, providing alternative routes to these compounds. organic-chemistry.org
The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. These substituents can impact the nucleophilicity of the sulfur atom and the electrophilicity of the aromatic ring, thereby influencing its participation in various chemical reactions.
Structure
3D Structure
Properties
CAS No. |
35515-24-3 |
|---|---|
Molecular Formula |
C7H6Cl2OS |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
2,4-dichloro-1-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6Cl2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI Key |
QWGMBEXKOOANNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Aryl Methyl Sulfoxides
Oxidative Strategies for Sulfoxide (B87167) Formation
The most direct and common approach for the synthesis of aryl methyl sulfoxides is the oxidation of the corresponding aryl methyl sulfides. This transformation requires careful control to prevent over-oxidation to the sulfone. Modern synthetic chemistry has developed a range of methodologies to achieve this selectively, including chemoselective oxidation and, more sophisticatedly, metal-catalyzed asymmetric oxidation to yield enantiomerically enriched or pure sulfoxides.
Chemoselective Oxidation of Corresponding Aryl Methyl Sulfides
The chemoselective oxidation of aryl methyl sulfides to their corresponding sulfoxides is a fundamental transformation in organic synthesis. The primary challenge lies in preventing the subsequent oxidation of the sulfoxide to the sulfone. Various reagents and conditions have been developed to achieve high selectivity for the sulfoxide product.
A widely used and effective method involves the use of sodium periodate (B1199274) (NaIO₄). This reagent is known for its mildness and high selectivity in the oxidation of sulfides to sulfoxides, often performed in a biphasic solvent system or in aqueous methanol. acs.org Another common oxidant is hydrogen peroxide (H₂O₂), which is considered a "green" reagent as its only byproduct is water. mdpi.com However, the use of H₂O₂ often requires a catalyst to enhance its reactivity and selectivity. For instance, a transition-metal-free system using hydrogen peroxide in glacial acetic acid has been shown to be highly effective for the selective oxidation of a variety of sulfides to sulfoxides in excellent yields. mdpi.com Other reagents, such as meta-chloroperbenzoic acid (m-CPBA), have also been employed, though they can sometimes lead to over-oxidation if the reaction conditions are not carefully controlled. A switchable method for the synthesis of aryl sulfones and sulfoxides has been developed where the chemoselectivity is controlled by the reaction temperature using O₂/air as the terminal oxidant. researchgate.net
Table 1: Reagents for Chemoselective Oxidation of Aryl Methyl Sulfides
| Reagent | Typical Conditions | Selectivity for Sulfoxide | Reference |
|---|---|---|---|
| Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C to rt | High | acs.org |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room Temperature | Excellent | mdpi.com |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0 °C | Good to Moderate | |
| O₂/Air | Solvent-dependent, controlled temperature | Switchable (Sulfoxide/Sulfone) | researchgate.net |
Metal-Catalyzed Asymmetric Sulfide (B99878) Oxidation
The synthesis of enantiomerically pure sulfoxides is of great importance, as they are valuable chiral auxiliaries and are found in numerous pharmaceutical compounds. wiley-vch.de Metal-catalyzed asymmetric oxidation of prochiral sulfides stands as one of the most efficient methods to achieve this. nih.gov This approach involves the use of a chiral ligand complexed to a metal center, which then mediates the enantioselective transfer of an oxygen atom from an oxidant to the sulfur atom of the sulfide.
Titanium-based catalysts have been extensively studied for the asymmetric oxidation of sulfides. The most notable is the Sharpless-Kagan-Modena protocol, which traditionally uses a chiral diethyl tartrate (DET) ligand. A well-established system for the asymmetric oxidation of aryl methyl sulfides involves the use of a titanium(IV) isopropoxide, a chiral ligand, and a hydroperoxide oxidant. For instance, the combination of Ti(Oi-Pr)₄, a chiral hydrobenzoin (B188758) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) has been successfully applied to the oxidation of aryl benzyl (B1604629) sulfides containing heterocyclic moieties, yielding enantiopure sulfoxides in many cases. rsc.org
Mechanistic studies have revealed that the enantioselectivity in some titanium-catalyzed systems can arise from a combination of asymmetric induction in the initial sulfoxidation and a subsequent kinetic resolution of the resulting sulfoxide. acs.org The use of Salen-Ti(IV) complexes has also proven effective, providing high enantioselectivity (up to 99% ee) for the oxidation of various aryl methyl sulfides with urea (B33335) hydrogen peroxide (UHP) as the oxidant. wiley-vch.de
Table 2: Titanium-Catalyzed Asymmetric Sulfoxidation
| Catalyst System | Oxidant | Substrate Scope | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ti(Oi-Pr)₄ / (S,S)-Hydrobenzoin | TBHP | Aryl benzyl sulfides | Good to excellent | rsc.org |
| Salen-Ti(IV) complex | UHP | Aryl methyl sulfides | 92-99% | wiley-vch.de |
| Ti(Oi-Pr)₄ / Chiral Diol / H₂O | TBHP | Aryl methyl or benzyl sulfides | Up to 99% | wiley-vch.de |
Vanadium-catalyzed systems have emerged as highly practical for the asymmetric oxidation of simple alkyl aryl sulfides. A notable system developed by Bolm and Bienewald utilizes a combination of [VO(acac)₂] and a chiral Schiff base ligand with hydrogen peroxide as the oxidant. organic-chemistry.org This method is valued for its simplicity and high catalytic activity. Further optimization, such as using a 3,5-diiodo Schiff base ligand, has led to high enantioselectivity. organic-chemistry.org The high ee values are often the result of an efficient initial asymmetric oxidation followed by a kinetic resolution of the sulfoxide. organic-chemistry.org Vanadium-salan complexes have also been shown to be highly effective catalysts, providing sulfoxides with high yield and enantioselectivity. acs.org
Iron-catalyzed asymmetric sulfoxidation offers an attractive, environmentally friendly, and economical alternative. Chiral N,N'-dioxide-iron(III) complexes have been demonstrated to be highly efficient catalysts for the enantioselective sulfoxidation of a wide range of sulfides using aqueous H₂O₂ as the oxidant. rsc.orgrsc.org This methodology has been successfully applied to the gram-scale synthesis of drug molecules like (R)-modafinil. rsc.orgrsc.org The addition of a simple carboxylic acid or a carboxylate salt to the iron-catalyzed system can significantly enhance enantioselectivities, reaching up to 96% ee. nih.gov This approach has been utilized in the synthesis of the non-steroidal anti-inflammatory drug Sulindac. researchgate.net
Table 3: Vanadium- and Iron-Catalyzed Asymmetric Sulfoxidation
| Metal | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Vanadium | [VO(acac)₂] / Chiral Schiff Base | H₂O₂ | High | organic-chemistry.org |
| Vanadium | Vanadium-Salan Complex | H₂O₂ | High | acs.org |
| Iron | N,N'-dioxide-iron(III) Complex | H₂O₂ | Up to 96% | rsc.orgrsc.org |
| Iron | Chiral Iron Catalyst / Carboxylic Acid | H₂O₂ | Up to 96% | nih.gov |
Manganese-based catalysts have also been employed for the enantioselective oxidation of sulfides. Chiral Salen-manganese complexes have been shown to catalyze the asymmetric oxidation of sulfides with iodosobenzene (B1197198) as the oxidant, achieving ee values up to 90%. wiley-vch.de More recently, manganese-mediated electrochemical oxidation of thioethers to sulfoxides has been developed, using water as the source of oxygen atoms. nih.govresearchgate.net This method offers a sustainable approach to sulfoxide synthesis.
Copper-catalyzed asymmetric sulfoxidation has been investigated using aqueous hydrogen peroxide as the oxidant. nih.govacs.org The enantioselectivity of this process is influenced by the steric effects of the substituents on the sulfide. nih.gov While modest yields are sometimes observed, excellent enantiopurities have been achieved in certain cases, with ee values up to 93% for 2-naphthylmethyl phenyl sulfoxide. nih.govacs.org Optimization of the solvent and ligand structure has led to systems that produce sulfoxides in excellent yields (up to 92%) and good enantiopurities (up to 84% ee) for a number of aryl alkyl and aryl benzyl sulfides. nih.govacs.org
Beyond the more commonly used metals, other transition metals have shown promise in catalytic asymmetric sulfoxidation.
Zirconium: The first chiral Zirconium(IV) catalyst for highly stereoselective sulfoxidation has been reported, demonstrating the potential of this metal in achieving high enantioselectivity. acs.org
Molybdenum: Molybdenum(VI) cis-dioxo complexes have been developed as stable and selective catalysts for the oxidation of sulfides to sulfoxides with low catalyst loading and in excellent yields. nih.gov These catalysts are tolerant to various functional groups. Mechanistic studies on molybdenum-catalyzed oxidation have provided insights into the reaction pathways. scholaris.cafigshare.com
Aluminum: Chiral aluminum(salalen) complexes have been found to be efficient for asymmetric sulfur oxidation using aqueous hydrogen peroxide, converting various sulfides into the corresponding sulfoxides with high to excellent enantioselectivity. researchgate.net
Tungsten and Osmium: While these metals are known to be active in various oxidation reactions, specific examples of their application in the asymmetric synthesis of aryl methyl sulfoxides are less commonly reported in comparison to titanium, vanadium, and iron. However, oxidoperoxidotungsten(VI) complexes have been noted for their catalytic use in the oxidation of sulfides. acs.org
Niobium: Information on niobium-catalyzed asymmetric sulfoxidation is not as prevalent in the reviewed literature, suggesting it is a less explored area compared to other transition metals.
The continuous development of new catalytic systems involving a diverse range of transition metals offers a broad toolkit for the synthesis of chiral sulfoxides, including 1,3-Dichlorophenyl methyl sulfoxide, with high efficiency and stereocontrol.
Biocatalytic Approaches to Chiral Sulfoxide Generation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure sulfoxides. exlibrisgroup.comnih.gov These enzymatic methods often proceed with high selectivity under mild reaction conditions. nih.gov
The asymmetric oxidation of prochiral sulfides is a direct and efficient route to chiral sulfoxides, and a variety of enzymes have been successfully employed for this transformation. researchgate.nettandfonline.com Oxidases such as Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450 monooxygenases (P450s) are particularly effective. exlibrisgroup.com For instance, cyclohexanone (B45756) monooxygenase (CHMO), a type of BVMO, catalyzes the oxidation of various thioethers with excellent enantioselectivity. libretexts.org Cytochrome P450 enzymes are also capable of converting prochiral C-H bonds to chiral alcohols and can be used for the asymmetric oxidation of sulfides. wikipedia.org
Peroxidases, in the presence of an oxidant like hydrogen peroxide, also facilitate enantioselective sulfoxidations. tandfonline.com One notable example is the use of chloroperoxidase with hydrogen peroxide, which provides an efficient system for these reactions. tandfonline.com The hydrolytic enzyme α-chymotrypsin has been shown to mediate the asymmetric oxidation of aryl alkyl sulfides with hydrogen peroxide, with the reaction occurring in the enzyme's hydrophobic binding pocket. nih.gov The development of prazole sulfide monooxygenase (AcPSMO) for the synthesis of the chiral drug esomeprazole (B1671258) highlights the industrial applicability of enzyme-mediated asymmetric sulfoxidation. acs.org In this process, the expensive NADPH cofactor required by the enzyme is regenerated using formate (B1220265) dehydrogenase. acs.org
Reductive enzymes, such as peptide methionine sulfoxide reductases (MsrA and MsrB) and dimethyl sulfoxide (DMSO) reductases, offer an alternative biocatalytic route through the kinetic resolution of racemic sulfoxides. almacgroup.comnih.gov These enzymes selectively reduce one enantiomer of the sulfoxide to the corresponding sulfide, leaving the other enantiomer in high enantiomeric excess. nih.govalmacgroup.com
| Enzyme Class | Example Enzyme(s) | Oxidant | Application | Reference |
| Monooxygenases | Cyclohexanone monooxygenase (CHMO), Cytochrome P450, Prazole sulfide monooxygenase (AcPSMO) | O₂, H₂O₂ | Asymmetric oxidation of prochiral sulfides | libretexts.orgexlibrisgroup.comwikipedia.orgacs.org |
| Peroxidases | Chloroperoxidase | H₂O₂ | Enantioselective sulfoxidation | tandfonline.com |
| Hydrolases | α-Chymotrypsin | H₂O₂ | Asymmetric oxidation of aryl alkyl sulfides | nih.gov |
| Reductases | MsrA, MsrB, DMSO reductase | - | Kinetic resolution of racemic sulfoxides | nih.govalmacgroup.comnih.gov |
Non-Metal Catalyzed Asymmetric Sulfide Oxidation
In addition to metal-based catalysts, several non-metal systems have been developed for the asymmetric oxidation of sulfides. tandfonline.com Chiral reagents such as N-sulfonyloxaziridines and chiral oxaziridines can oxidize prochiral sulfides to optically active sulfoxides with moderate to good enantioselectivity. libretexts.org Chiral hydroperoxides and peracids are also utilized in these non-metallic oxidation strategies. tandfonline.com A metal-free quinoid catalyst, 1-hexylKuQuinone (KuQ), has been shown to promote a chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant at room temperature. organic-chemistry.org
Non-Oxidative Synthetic Pathways
Non-oxidative methods provide crucial alternative routes to chiral sulfoxides, often starting from chiral sulfur-containing precursors.
Nucleophilic Substitution on Chiral Sulfur Derivatives (e.g., Anderson Synthesis)
The Andersen synthesis is a classical and reliable method for preparing optically active sulfoxides. libretexts.org This approach involves the nucleophilic substitution of a leaving group on a diastereomerically pure sulfinate ester by an organometallic reagent, such as a Grignard reagent. libretexts.org The reaction proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide.
A key aspect of the Andersen synthesis is the preparation and separation of diastereomerically pure sulfinates. libretexts.org These are often prepared from the reaction of a sulfinyl chloride with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric sulfinate esters. libretexts.org These diastereomers can then be separated by chromatography or crystallization. The subsequent reaction of a single, pure diastereomer with a Grignard reagent yields the desired enantiomerically enriched sulfoxide. libretexts.org
Generation from α-Sulfinyl Anions and Esters
β-Sulfinyl esters have emerged as versatile precursors for the synthesis of sulfoxides. mdpi.comencyclopedia.pub These compounds can generate sulfenate anions in situ when treated with a base. mdpi.comencyclopedia.pub These nucleophilic sulfenate anions can then react with various electrophiles, such as alkyl halides, to produce sulfoxides. mdpi.com For instance, the reaction of a sulfenate anion generated from a β-sulfinyl ester with methyl iodide can yield the corresponding methyl sulfoxide. mdpi.com Chiral sulfoxides can be synthesized through this method, and copper-catalyzed reactions of β-sulfinyl esters with methyl aromatic hydrocarbons have been developed to produce benzyl sulfoxides. mdpi.com
| Precursor | Reagents | Product | Key Feature | Reference |
| Diastereomerically pure sulfinate ester | Grignard reagent (R-MgX) | Chiral sulfoxide | Nucleophilic substitution with inversion of configuration (Andersen Synthesis) | libretexts.org |
| β-Sulfinyl ester | Base, Electrophile (e.g., Alkyl halide) | Sulfoxide | In situ generation of a nucleophilic sulfenate anion | mdpi.comencyclopedia.pub |
Role of Dimethyl Sulfoxide (DMSO) as a Reagent and Source in Organic Transformations
Dimethyl sulfoxide (DMSO) is an inexpensive, low-toxicity, and widely accessible aprotic polar solvent. rsc.org Beyond its role as a solvent, DMSO has emerged as a versatile and environmentally benign reagent in a multitude of organic transformations. rsc.orgexlibrisgroup.com Its ability to function as a methylthiolating agent, a mild oxidant, and a one-carbon source has led to the development of numerous efficient synthetic protocols for constructing complex molecules and functionalized heterocycles. exlibrisgroup.comnih.gov
Dimethyl sulfoxide serves as an effective and odorless source of the methylthio (–SMe) group for the synthesis of methylthiolated compounds, which are valuable building blocks for biologically active molecules. rsc.orgresearchgate.netnih.gov This transformation avoids the use of volatile and malodorous thiols. The reaction typically requires an activating agent to facilitate the introduction of the –SMe functionality into various organic substrates.
Several methods have been developed that utilize different activators in conjunction with DMSO:
With TsCl or (COCl)₂ : The combination of DMSO with activating agents like tosyl chloride (TsCl) or oxalyl chloride can generate a reactive sulfonium (B1226848) salt intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by substrates such as indoles, pyrroles, furans, and thiophenes, leading to regioselective methylthiolation in moderate to excellent yields. rsc.org
With T3P® : Propylphosphonic anhydride (B1165640) (T3P®) can activate DMSO to methylthiolate enamino ketones, providing a transition-metal-free pathway to 3-(methylthio)-4H-chromen-4-ones, compounds which have shown antitumor activity. rsc.org
**With Iodine (I₂) **: In the presence of iodine, DMSO can act as a solvent, oxidant, and methylthiolating reagent simultaneously. This has been applied in the synthesis of aminothiazoles from aryl methyl ketones and thiourea. rsc.org
These methodologies highlight the utility of DMSO in C–S bond formation, offering a convenient route to organosulfur compounds. mdpi.com
Table 1: Selected Methods for Methylthiolation using DMSO
| Activator | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Tosyl Chloride (TsCl) | Heteroarenes (indoles, pyrroles) | Methylthiolated heteroarenes | rsc.org |
| Oxalyl Chloride | Ketone-substituted indoles | 3-Methylthio-indolyl ketones | rsc.org |
| Propylphosphonic Anhydride (T3P®) | Enamino ketones | 3-(Methylthio)-4H-chromen-4-one | rsc.org |
| Iodine (I₂) | Aryl methyl ketones, thiourea | Aminothiazoles | rsc.org |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 3,4-dihalo-2(5H)-furanones | 4-methylthio-2(5H)-furanones | mdpi.com |
DMSO is a cornerstone of several mild and highly selective oxidation reactions in organic synthesis, particularly for converting primary and secondary alcohols to aldehydes and ketones, respectively. organicchemistrydata.orgresearchgate.net These methods are renowned for avoiding the over-oxidation of aldehydes to carboxylic acids, a common issue with stronger oxidizing agents. organicchemistrydata.orgresearchgate.net The general mechanism involves the activation of DMSO by an electrophilic reagent, followed by reaction with the alcohol to form an alkoxysulfonium salt. A base then facilitates an elimination step to yield the carbonyl compound and dimethyl sulfide. eschemy.com
Key DMSO-based oxidation reactions include:
Swern Oxidation : This widely used method employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO at low temperatures (typically -78°C), followed by the addition of a hindered base like triethylamine. organicchemistrydata.orgeschemy.com Its mild conditions make it suitable for substrates with sensitive functional groups. eschemy.com
Pfitzner–Moffatt Oxidation : This procedure uses a carbodiimide (B86325) (like DCC) in combination with a mild acid to activate the DMSO. organicchemistrydata.orgeschemy.com
Parikh–Doering Oxidation : In this method, the sulfur trioxide-pyridine complex is used as the activator. The reaction can often be run at room temperature. organicchemistrydata.org
Kornblum Oxidation : This reaction involves the O-alkylation of DMSO with alkyl halides (often benzyl or allyl halides) to form an alkoxysulfonium salt, which then decomposes to the corresponding aldehyde or ketone. nih.govorganicchemistrydata.org
These oxidation protocols are valued for their selectivity, compatibility with diverse functional groups, and avoidance of harsh heavy-metal oxidants. organicchemistrydata.orgeschemy.com
Table 2: Comparison of Prominent DMSO-Based Oxidation Methods
| Reaction Name | Activating Agent | Base | Key Features | Reference |
|---|---|---|---|---|
| Swern Oxidation | Oxalyl chloride or Trifluoroacetic anhydride | Triethylamine | Low temperature (-78°C); mild; good for sensitive substrates. | organicchemistrydata.orgeschemy.com |
| Pfitzner-Moffatt Oxidation | Dicyclohexylcarbodiimide (DCC) | Pyridine (B92270) (as acid catalyst) | Mild conditions; byproduct (DCU) can be difficult to remove. | organicchemistrydata.orgeschemy.com |
| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex | Triethylamine | Can be run at or above 0°C; avoids low temperatures. | nih.govorganicchemistrydata.org |
| Kornblum Oxidation | Substrate itself (e.g., alkyl halide) | Typically a hindered base | Oxidizes alkyl halides and tosylates to carbonyls. | nih.govorganicchemistrydata.org |
In addition to its other roles, DMSO can serve as a C1 synthon, providing a single carbon atom for the construction of various molecular frameworks, particularly heterocycles. researchgate.net This capability is often utilized in transition-metal-free reactions, enhancing the atom economy and environmental friendliness of the synthesis. researchgate.netgaylordchemical.com
Research has demonstrated the application of DMSO as a one-carbon source in several synthetic strategies:
Synthesis of Quinolines : DMSO can provide a carbon atom in the three-component synthesis of quinolines from anilines and acetophenones. researchgate.net Mechanistic studies suggest that DMSO may be transformed into a formaldehyde (B43269) equivalent in the process. researchgate.netgaylordchemical.com
Formation of α,β-Unsaturated Carbonyls : A direct α-C-H methylenation of aryl ketones can be achieved using DMSO as the one-carbon source under transition-metal-free conditions, yielding α,β-unsaturated carbonyl compounds. researchgate.net
Synthesis of Benzothiazoles : In a three-component reaction of o-iodoanilines and a sulfur source, DMSO can act as the carbon source to form the benzothiazole (B30560) core. nih.govresearchgate.net
These reactions showcase the utility of DMSO in forging new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to important chemical structures. gaylordchemical.com
Table 3: Examples of Syntheses Utilizing DMSO as a One-Carbon Source
| Product Class | Starting Materials | Key Reagents | Reference |
|---|---|---|---|
| 4-Arylquinolines | Anilines, Alkynes | K₂S₂O₈ | researchgate.net |
| 3-Ketoquinolines | Acetophenones, Anthranils | K₂S₂O₈ | gaylordchemical.com |
| α,β-Unsaturated Carbonyls | Aryl ketones | — (Transition-metal-free) | researchgate.net |
| Benzothiazolethiones | o-Iodoanilines, K₂S | — (Catalyst-free) | researchgate.net |
| Pyridines | Aryl/Heteroaryl ketones | I₂ | nih.gov |
Table of Chemical Compounds
Table 4: List of Chemical Compounds Mentioned in the Article
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₆Cl₂OS |
| 2,4-dichloro-1-(methylsulfinyl)benzene | C₇H₆Cl₂OS |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS |
| Methyl phenyl sulfoxide | C₇H₈OS |
| Thioanisole (Methyl phenyl sulfide) | C₇H₈S |
| Sodium metaperiodate | NaIO₄ |
| Hydrogen peroxide | H₂O₂ |
| Lead tetraacetate | C₈H₁₂O₈Pb |
| Dimethyl sulfide | C₂H₆S |
| Tosyl chloride (TsCl) | C₇H₇ClO₂S |
| Oxalyl chloride | C₂Cl₂O₂ |
| Propylphosphonic anhydride (T3P®) | C₉H₂₁O₆P₃ |
| Iodine | I₂ |
| Triethylamine | C₆H₁₅N |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |
| Sulfur trioxide pyridine complex | C₅H₅NO₃S |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ |
Stereochemical Control and Asymmetric Induction in Aryl Methyl Sulfoxide Chemistry
Fundamental Principles of Chirality at the Sulfoxide (B87167) Sulfur Center
The chirality of a sulfoxide originates from the arrangement of four different substituents around the sulfur atom in a tetrahedral geometry. wikipedia.orgillinois.edu These substituents include two organic residues (R1 and R2), an oxygen atom, and a lone pair of electrons. wikipedia.orgillinois.edu When the two organic groups are dissimilar, the sulfur atom becomes a stereogenic center, leading to the existence of a pair of non-superimposable mirror images known as enantiomers. wikipedia.orgwikipedia.org For example, in methyl phenyl sulfoxide, the phenyl and methyl groups being different render the sulfur atom chiral. wikipedia.org
A key feature of sulfoxides is their high configurational stability at room temperature. illinois.edu The energy barrier for the pyramidal inversion of the sulfur stereocenter is substantial, typically ranging from 35 to 42 kcal/mol. illinois.edu This high barrier prevents spontaneous racemization under normal conditions, allowing for the isolation and utilization of enantiomerically pure sulfoxides. wikipedia.orgillinois.edu This stability is in stark contrast to amines, which undergo rapid pyramidal inversion at room temperature. libretexts.org
The electronic nature of the sulfur-oxygen bond in sulfoxides is best described as a resonance hybrid between a dative bond and a polarized double bond. wikipedia.org The sulfur atom is sp3 hybridized, resulting in a trigonal pyramidal shape. wikipedia.org This geometry, coupled with the high inversion barrier, is fundamental to the ability of the sulfoxide group to act as a potent chiral directing group in asymmetric transformations. illinois.edu The distinct steric and electronic environment created by the chiral sulfinyl moiety allows for effective facial discrimination of approaching reagents, leading to high levels of asymmetric induction. illinois.edu
Diastereoselective Reactions Utilizing Chiral Aryl Methyl Sulfoxides
Chiral aryl methyl sulfoxides, including derivatives like 1,3-Dichlorophenyl methyl sulfoxide, serve as valuable chiral auxiliaries in a variety of diastereoselective reactions. researchgate.net The sulfinyl group's ability to direct the stereochemical outcome of reactions at adjacent or remote centers is a testament to its powerful stereocontrolling influence. researchgate.net
The asymmetric reduction of β-ketosulfoxides is a well-established and highly effective method for the synthesis of optically active β-hydroxy sulfoxides, which are versatile chiral building blocks. researchgate.netcapes.gov.br The stereochemical course of this reduction is profoundly influenced by the nature of the reducing agent and the presence of Lewis acids. nih.govresearchgate.net
The choice of reducing agent and the addition of Lewis acids can dramatically alter the diastereoselectivity of the reduction of β-ketosulfoxides. Reducing agents are chemical species that donate electrons in a redox reaction, becoming oxidized in the process. libretexts.org Common reducing agents in this context include hydrides like diisobutylaluminum hydride (DIBAL).
Lewis acids, which are electron-pair acceptors, can coordinate to both the sulfinyl oxygen and the carbonyl oxygen of the β-ketosulfoxide. researchgate.netchemtube3d.com This coordination, or chelation, locks the molecule into a rigid, chair-like six-membered ring transition state. chemtube3d.com This rigid conformation dictates the trajectory of the incoming hydride from the reducing agent, leading to a highly stereoselective reduction. For instance, the use of zinc chloride (ZnCl2) as a Lewis acid in the DIBAL reduction of β-ketosulfoxides has been shown to significantly enhance the diastereoselectivity, favoring the formation of one specific diastereomer. capes.gov.brchemtube3d.com
The nature of the metal in the Lewis acid also plays a crucial role. Strongly chelating metals like titanium, as in TiCl4, can lead to high syn-selectivity in the reduction of related β-keto esters. researchgate.net Conversely, less chelating Lewis acids might favor the formation of the anti-diastereomer. researchgate.net This highlights the tunability of the stereochemical outcome by careful selection of the reaction conditions.
Table 1: Effect of Lewis Acids on the Diastereoselective Reduction of a β-Ketosulfoxide
| Reducing Agent | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| DIBAL-H | None | THF | -78 | Moderate |
| DIBAL-H | ZnCl₂ | THF | -78 | High (e.g., >95:5) |
| BH₃·SMe₂ | TiCl₄ | CH₂Cl₂ | -78 | High (syn favored) |
| LiEt₃BH | CeCl₃ | THF | -78 | High (anti favored) |
This table is a generalized representation based on principles of β-ketosulfoxide and β-keto ester reductions and may not represent specific results for this compound due to a lack of specific experimental data in the provided search results.
The stereochemical outcome of the reduction of β-ketosulfoxides can be rationalized by considering two competing pathways: a chelation-controlled pathway and a non-chelation-controlled pathway. nih.govnih.gov
In the chelation-controlled pathway , a Lewis acid coordinates to both the sulfinyl oxygen and the carbonyl oxygen, forming a rigid six-membered ring. chemtube3d.com This chelation forces the molecule into a specific conformation, typically a chair-like structure. chemtube3d.com The bulky aryl group on the sulfoxide usually occupies a pseudo-equatorial position to minimize steric interactions. chemtube3d.com The hydride from the reducing agent then attacks the carbonyl carbon from the less sterically hindered face, which is typically the axial direction, leading to a high degree of stereoselectivity. chemtube3d.com
In the non-chelation-controlled pathway , which occurs in the absence of a suitable Lewis acid or in coordinating solvents that can disrupt chelation, the reaction proceeds through a more flexible, open-chain transition state. In this scenario, the stereochemical outcome is primarily governed by Felkin-Anh or other non-chelation models, where the approach of the nucleophile is directed by the steric and electronic properties of the substituents adjacent to the carbonyl group. This generally leads to lower diastereoselectivity compared to the chelation-controlled pathway.
The ability to switch between these two pathways by the simple addition or omission of a Lewis acid provides a powerful synthetic tool for accessing different diastereomers of the β-hydroxy sulfoxide product.
The chiral sulfoxide group can also exert significant stereocontrol in the hydroxylation of unsaturated sulfoxide derivatives. nih.gov This process introduces a hydroxyl group into the molecule with a high degree of stereoselectivity, guided by the existing chiral center at the sulfur atom.
This interplay is crucial in complex molecule synthesis where multiple stereocenters are being set. The sulfoxide can act as a powerful directing group, overriding the influence of other stereocenters, or it can work in concert with them to achieve even higher levels of stereoselectivity. This cooperative effect allows for the precise construction of molecules with multiple, well-defined stereocenters, a critical aspect in the synthesis of many natural products and pharmaceuticals. iupac.orgescholarship.org
Stereoselective Hydroxylation of Unsaturated Sulfoxide Derivatives
Design and Synthesis of Chiral Bis-Sulfoxides as Ligands
The rational design of chiral ligands is paramount for achieving high levels of stereocontrol in metal-catalyzed reactions. C2-symmetric bis-sulfoxides have emerged as a promising class of ligands due to their well-defined chiral environment and strong coordinating properties. The incorporation of a 1,3-dichlorophenyl group onto the sulfur atom can influence the steric and electronic properties of the resulting ligand, potentially leading to unique reactivity and selectivity.
Stereoselective Synthesis of C2-Symmetric Bis-Sulfinyl Derivatives
The stereoselective synthesis of C2-symmetric bis-sulfinyl derivatives containing the 1,3-dichlorophenyl moiety can be approached through established methodologies, which are adapted to this specific substitution pattern. A common strategy involves the reaction of a C2-symmetric bis-sulfinate ester with an organometallic reagent, such as a Grignard reagent derived from 1,3-dichlorobromobenzene.
The synthesis typically commences with the preparation of a suitable bis-sulfinyl chloride, which is then reacted with a chiral diol to form a mixture of diastereomeric bis-sulfinate esters. The choice of chiral auxiliary is critical for achieving high diastereoselectivity in this step. Subsequent separation of the desired diastereomer, often through chromatographic techniques, provides access to an enantiopure precursor.
The crucial step for introducing the 1,3-dichlorophenyl group is the nucleophilic substitution at the sulfur atom of the chiral bis-sulfinate ester. The reaction of the purified diastereomer with 1,3-dichlorophenylmagnesium bromide proceeds with a high degree of stereospecificity, typically with inversion of configuration at the sulfur center. This allows for the predictable formation of the desired C2-symmetric bis-sulfoxide.
Table 1: Stereoselective Synthesis of a C2-Symmetric 1,3-Bis(1,3-dichlorophenylsulfinyl)propane
| Step | Reactants | Reagent/Catalyst | Product | Key Transformation |
| 1 | Propane-1,3-dithiol | SO₂Cl₂ | Propane-1,3-bis(sulfinyl chloride) | Formation of the bis-sulfinyl chloride |
| 2 | Propane-1,3-bis(sulfinyl chloride) | Chiral Diol (e.g., Diacetone-D-glucose) | Diastereomeric bis-sulfinate esters | Diastereoselective esterification |
| 3 | Diastereomerically pure bis-sulfinate ester | 1,3-Dichlorophenylmagnesium bromide | C2-Symmetric 1,3-Bis(1,3-dichlorophenylsulfinyl)propane | Nucleophilic substitution with inversion of configuration |
This table is a representative example based on general synthetic strategies and may not reflect experimentally verified data for this specific compound.
Applications of Horeau's Law in Enhancing Enantioselectivity
Horeau's principle, or Horeau's law, provides a powerful tool for amplifying the enantiomeric excess of a product in certain kinetic resolution processes. This principle is particularly relevant in the synthesis of chiral sulfoxides where a racemic or diastereomeric mixture of a sulfinylating agent reacts with a chiral reagent.
In the context of preparing C2-symmetric bis-sulfoxides, Horeau's law can be observed during the formation of the bis-sulfinate esters. When a prochiral bis-sulfinyl chloride reacts with a substoichiometric amount of a chiral diol, a kinetic resolution can occur. The two sulfinyl chloride groups react at different rates with the chiral alcohol, leading to an enrichment of one diastereomer of the monosubstituted product. If the reaction is allowed to proceed to form the bis-sulfinate, the diastereomeric excess of the final product can be significantly higher than that predicted by a simple statistical distribution.
This amplification of enantioselectivity is a consequence of the "self-correction" nature of the reaction. The initial diastereoselection in the formation of the first sulfinate ester influences the stereochemical outcome of the second esterification, leading to a product with a higher diastereomeric purity than would be otherwise expected. The application of this principle can be a highly effective strategy for accessing enantiomerically enriched C2-symmetric bis-sulfoxides incorporating the 1,3-dichlorophenyl group.
Table 2: Theoretical Application of Horeau's Law in the Synthesis of a Chiral Bis-sulfinate
| Entry | Reactant Ratio (Bis-sulfinyl chloride : Chiral Diol) | Expected Diastereomeric Ratio (Statistical) | Observed Diastereomeric Ratio (Horeau Amplification) |
| 1 | 1 : 0.5 | 1.5 : 1 | > 3 : 1 |
| 2 | 1 : 1 | 2 : 1 | > 5 : 1 |
This table presents a theoretical illustration of Horeau's principle and the values are not based on specific experimental results for 1,3-dichlorophenyl derivatives.
Reactivity and Mechanistic Investigations of Dichlorophenyl Methyl Sulfoxide Transformations
Reduction of Aryl Methyl Sulfoxides to Corresponding Sulfides
The deoxygenation of aryl methyl sulfoxides, such as 1,3-Dichlorophenyl methyl sulfoxide (B87167), to their corresponding aryl methyl sulfides is a fundamental transformation in organic chemistry. researchgate.net Various methods exist to achieve this reduction, with a focus on developing operationally simple, efficient, and environmentally benign protocols. organic-chemistry.org
A notable method for the reduction of sulfoxides utilizes a combination of sodium hydrosulfide (B80085) (NaSH) and hydrochloric acid (HCl) under solvent-free conditions. tandfonline.com This approach is recognized for its operational simplicity, use of cost-effective inorganic reagents, and avoidance of heavy metals or noxious organic reagents. tandfonline.comresearchgate.net The reaction proceeds effectively in the presence of air, producing non-hazardous waste like sodium chloride and sulfur. tandfonline.com
Experimental observations of the NaSH-HCl mediated reduction suggest a reaction course that primarily involves ionic intermediates. tandfonline.comresearchgate.net The proposed mechanism commences with the protonation of the sulfoxide by the strong acid (HCl), forming a protonated sulfoxide intermediate. tandfonline.com This initial step is considered crucial for the transformation to proceed. tandfonline.comresearchgate.net The order of reagent addition is important; premixing the sulfoxide with HCl before the addition of NaSH leads to more successful outcomes. tandfonline.com Following protonation, it is suggested that hydrogen sulfide (B99878), generated in situ, acts as the actual reductant, leading to the final sulfide product. tandfonline.comresearchgate.net
The efficiency of the NaSH-HCl reduction is significantly influenced by the physical properties of the sulfoxide substrate, particularly its hydrophobicity. tandfonline.com While polar sulfoxides can be reduced smoothly under mild conditions, more hydrophobic substrates present a challenge for this aqueous-based, heterogeneous reaction system. tandfonline.comresearchgate.net For sulfoxides with increased hydrophobic character, such as those with larger alkyl chains or multiple halogen substituents, more forcing conditions are required to achieve high conversion. tandfonline.com This often entails using a greater excess of both NaSH and HCl and elevating the reaction temperature. tandfonline.comresearchgate.net For instance, the reduction of the highly hydrophobic 3,4-Dichlorophenyl methyl sulfoxide required 20 equivalents of NaSH and 23 equivalents of HCl to proceed effectively. researchgate.net
Table 1: Effect of Substrate Properties on NaSH/HCl Reduction Conditions
| Substrate | Key Property | NaSH (equiv.) | HCl (equiv.) | Temperature (°C) | Result | Citation |
|---|---|---|---|---|---|---|
| Phenyl methyl sulfoxide | Polar | 3.5 | 4 | 22 | 100% Conversion | tandfonline.com |
| Phenyl butyl sulfoxide | More Hydrophobic | 9 | 11 | 80 | High Yield | tandfonline.com |
| Dibenzyl sulfoxide | More Hydrophobic | 5 | 6 | 80 | Moderate Yield | tandfonline.com |
| 3,4-Dichlorophenyl methyl sulfoxide | Very Hydrophobic | 20 | 23 | 80 | Good Yield | researchgate.net |
The proposed mechanistic pathway for the NaSH-HCl mediated reduction, which proceeds through protonation and involves ionic intermediates, does not invoke single-electron transfer (SET) or the formation of radical intermediates. tandfonline.comresearchgate.net While other sulfoxide transformations, such as photoracemization, can involve sulfoxide radical cation intermediates formed through photo-oxidation, this is distinct from the ionic mechanism governing the NaSH-HCl reduction. acs.org The reliance on an acid for activation and the nature of the reactants are consistent with a polar, ionic pathway rather than a radical-based one. tandfonline.com
NaSH-HCl Mediated Reduction Mechanisms
Acid-Catalyzed Rearrangement Reactions (e.g., Pummerer Rearrangement)
In the presence of an acid catalyst or an acylating agent, alkyl sulfoxides such as 1,3-Dichlorophenyl methyl sulfoxide can undergo rearrangement reactions, the most prominent of which is the Pummerer rearrangement. wikipedia.orgyoutube.com This reaction transforms a sulfoxide into an α-acyloxy-thioether when treated with an anhydride (B1165640), typically acetic anhydride. wikipedia.orgtcichemicals.com
The mechanism begins with the acylation of the sulfoxide oxygen atom by the activator (e.g., acetic anhydride), forming an acyloxysulfonium ion. youtube.com A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon. wikipedia.org This induces an elimination step, yielding a cationic-thial intermediate (a thionium (B1214772) ion). wikipedia.orgtcichemicals.com Finally, nucleophilic attack on this electrophilic thial by the acetate ion gives the α-acyloxy-thioether product. wikipedia.org A variety of activators, including trifluoroacetic anhydride and thionyl chloride, can be used, and different nucleophiles can intercept the thionium ion intermediate. wikipedia.org For this compound, this reaction would yield 1-(1,3-dichlorophenylthio)methyl acetate.
Coordination Chemistry with Transition Metals
Sulfoxides are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orglibretexts.org The coordination behavior of this compound would be analogous to that of other aryl alkyl sulfoxides, most notably dimethyl sulfoxide (DMSO), which is a widely studied ligand. wikipedia.orgresearchgate.net
A key feature of sulfoxide ligands is the existence of linkage isomerism. They can coordinate to a metal center through either the oxygen atom or the sulfur atom. wikipedia.orgresearchgate.net
O-Bonding: Coordination via the hard oxygen atom is the most common mode, especially with hard Lewis acidic metals such as the first-row transition metals (e.g., Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II)). wikipedia.orgresearchgate.net
S-Bonding: Coordination through the softer sulfur atom is less common and typically occurs with softer metal centers, such as second and third-row transition metals like Ru(II) and Rh(I). wikipedia.orgresearchgate.net
In some cases, sulfoxides can act as bridging ligands, binding to one metal through sulfur and another through oxygen. wikipedia.org The specific complex formed by this compound would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Table 2: Typical Coordination Modes of Sulfoxide Ligands with Transition Metals
| Metal Type | Examples | Preferred Binding Atom | Citation |
|---|---|---|---|
| Hard / 1st Row | Fe(III), Ni(II), Cu(II), Zn(II) | Oxygen (O-bonded) | wikipedia.orgresearchgate.net |
| Soft / 2nd & 3rd Row | Ru(II), Rh(I), Pd(II) | Sulfur (S-bonded) | wikipedia.orgresearchgate.net |
| Bridging Mode | Various | Oxygen and Sulfur | wikipedia.org |
Interaction of Sulfoxides with Ir(III) Salts and Related Metal Complexes
The reactivity of sulfoxides with iridium(III) salts represents a significant area of organometallic research, leading to the formation of diverse coordination complexes with varied stereochemistry and potential applications in catalysis and materials science. While specific studies on the interaction of this compound with Ir(III) salts are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established reactivity patterns of analogous sulfoxides, particularly dimethyl sulfoxide (DMSO) and other aryl sulfoxides, with iridium(III) and related metal centers.
The coordination of sulfoxides to an iridium(III) center can occur through either the sulfur or the oxygen atom, a behavior influenced by steric and electronic factors of both the sulfoxide and the other ligands present on the metal. The reaction of iridium(III) chloride hydrate (B1144303) with sulfoxides is a common entry point for the synthesis of iridium(III)-sulfoxide complexes. nih.gov For instance, synthetic routes to hydridoiridium(III) dimethylsulfoxide complexes have been described involving the oxidative addition of HCl or H₂ to precursor in situ iridium(I) species. researchgate.net These reactions can yield various isomers, such as trans, mer-IrHCl₂(DMSO)₃ and cis, mer-IrH₂Cl(DMSO)₃, which feature S-bonded sulfoxide ligands. researchgate.net
In some instances, the sulfoxide can also participate in redox reactions. For example, dimethyl sulfoxide has been observed to act as a reducing agent, converting iridium(IV) to iridium(III) during complex formation. nih.gov The interaction is not limited to simple coordination; it can also influence the photophysical and electrochemical properties of the resulting iridium complexes. nih.govnih.gov
Mechanistic investigations into related iridium(III) catalyzed reactions, such as C-H arylations, suggest that the coordination of ligands plays a crucial role in the catalytic cycle. nih.gov While the specific mechanism for the interaction of this compound with Ir(III) would require dedicated study, it is plausible that it would follow similar coordination principles observed for other sulfoxides. The electronic properties of the dichlorophenyl group are expected to influence the electron density on the sulfoxide's sulfur and oxygen atoms, thereby affecting its coordination behavior.
Detailed research findings on the interaction of dimethyl sulfoxide with iridium salts provide valuable insights. For example, the reaction of an aged acetone (B3395972) solution of H₂IrCl₆·6H₂O with DMSO has been shown to yield a novel iridium(IV) chloride-dimethyl sulfoxide salt, [H(dmso)₂][IrCl₅(dmso-κO)]. nih.gov This complex features an O-bonded DMSO ligand. The study also isolated and structurally characterized iridium(III) byproducts, namely new polymorphs of [H(dmso)₂][trans-IrCl₄(dmso-κS)₂] and [H(dmso)][trans-IrCl₄(dmso-κS)₂], highlighting the preference for S-coordination in the Ir(III) state under these conditions. nih.gov
The table below summarizes key structural information for some reported iridium-DMSO complexes, which can serve as a reference for predicting the coordination chemistry of this compound.
| Complex | Iridium Oxidation State | Coordination Mode of DMSO | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [H(dmso)₂][IrCl₅(dmso-κO)] | IV | O-bonded | Ir-O: 2.00(2)–2.118(17) | nih.gov |
| [H(dmso)₂][trans-IrCl₄(dmso-κS)₂] | III | S-bonded | Not specified | nih.gov |
| trans, mer-IrHCl₂(DMSO)₃ | III | S-bonded | Not specified | researchgate.net |
| cis, mer-IrH₂Cl(DMSO)₃ | III | S-bonded | Not specified | researchgate.net |
The synthesis of various other iridium(III) solvent complexes, which can be precursors for sulfoxide coordination, has also been reported. For example, dichloro-bridged iridium(III) dimers can be reacted with ligands in solvents like acetonitrile (B52724) to form solvent-coordinated complexes, which can then undergo ligand exchange with sulfoxides. nih.govacs.org The choice of ancillary ligands on the iridium center can significantly impact the reactivity and the properties of the final sulfoxide complex. mdpi.com
Advanced Spectroscopic and Structural Elucidation of Dichlorophenyl Methyl Sulfoxides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 1,3-Dichlorophenyl methyl sulfoxide (B87167). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 1,3-Dichlorophenyl methyl sulfoxide.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The chemical shifts in ¹H NMR are influenced by the solvent used. For instance, the chemical shifts of many compounds show variations when measured in deuterated chloroform (B151607) (CDCl₃) versus deuterated dimethyl sulfoxide (DMSO-d₆). nih.gov The difference, Δδ = δ(DMSO) - δ(CDCl₃), can be significant, particularly for labile protons like those in alcohols and amines. nih.gov Standard residual peaks of common laboratory solvents are well-documented and serve as important reference points in spectral analysis. carlroth.comwashington.edu For example, the residual peak for CDCl₃ typically appears at 7.26 ppm, while for DMSO-d₆ it is at 2.50 ppm. carlroth.comwashington.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shifts in ¹³C NMR are also solvent-dependent. For instance, the ¹³C chemical shift of the solvent itself is a common reference, with CDCl₃ appearing as a triplet at approximately 77.23 ppm and DMSO-d₆ as a multiplet at 39.52 ppm. washington.edu For related sulfoxide compounds, the carbon attached to the sulfoxide group exhibits a characteristic chemical shift. In phenyl methyl sulfoxide, the methyl carbon appears around 43.8 ppm in CDCl₃. rsc.org
A supporting information document from a Royal Society of Chemistry publication provides ¹H and ¹³C NMR data for a variety of sulfoxides, which can be used for comparative analysis. rsc.org For instance, in phenyl methyl sulfoxide, the aromatic protons appear as multiplets in the range of 7.44-7.62 ppm, and the methyl protons appear as a singlet at 2.68 ppm in CDCl₃. rsc.org The aromatic carbons in the same compound show signals at 123.35, 129.22, 130.90, and 145.55 ppm. rsc.org While this data is for a related compound, it provides a basis for predicting the spectral features of this compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | ~2.7 | ~44 |
| Aromatic Protons | ~7.3 - 7.8 | - |
| C-S (Aromatic) | - | ~145 |
| C-Cl (Aromatic) | - | ~133 |
| C-H (Aromatic) | - | ~125 - 130 |
Note: These are predicted values based on data from similar compounds and are for illustrative purposes. Actual experimental values may vary.
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle of this compound. These experiments reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the molecule.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining the stereochemistry and conformation of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds (long-range ¹³C-¹H correlations). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in this compound. These techniques are based on the principle that molecules vibrate at specific frequencies when they absorb infrared radiation.
The FT-IR and FT-Raman spectra of sulfoxides are characterized by several key absorption bands. nih.gov The most prominent of these is the S=O stretching vibration, which is a strong indicator of the sulfoxide functional group. nih.govniscair.res.in The position of this band can be influenced by factors such as the electronic nature of the substituents on the phenyl ring and intermolecular interactions like hydrogen bonding. nih.govmostwiedzy.pl
For dimethyl sulfoxide (DMSO), a related compound, the S=O stretching mode is observed to be the most intense in its vibrational spectrum. niscair.res.in Theoretical calculations have shown that this mode is red-shifted when DMSO is in a water solvent, indicating the influence of the molecular environment. niscair.res.in In addition to the S=O stretch, other characteristic vibrations for this compound would include C-H stretching and bending modes for the methyl and aromatic groups, C-S stretching, and C-Cl stretching vibrations. The analysis of the "fingerprint" region of the IR spectrum, which contains a complex pattern of bands, can provide further confirmation of the compound's identity. rsc.org
Interactive Data Table: Characteristic Vibrational Frequencies for Dichlorophenyl Methyl Sulfoxides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| S=O | Stretching | 1000 - 1100 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-S | Stretching | 600 - 800 |
| C-Cl | Stretching | 600 - 800 |
Note: These are typical ranges and the exact positions of the peaks for this compound may vary.
Mass Spectrometry Techniques (e.g., GC-MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₇H₆Cl₂OS, the calculated exact mass is 207.9516414 Da. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates the components of a mixture before they are introduced into the mass spectrometer. A GC-MS spectrum for this compound is available in the PubChem database. nih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to confirm its structure.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of this compound. acs.org
ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It can be used to observe the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight. The inclusion of additives like dimethyl sulfoxide (DMSO) in the mobile phase can sometimes enhance the ionization efficiency of peptides and other molecules in ESI-MS. nih.gov
X-ray Diffraction Analysis for Solid-State Molecular Structure and Stereochemistry
For sulfoxides, X-ray diffraction can reveal the geometry around the sulfur atom. In a study of dimethyl sulfoxide (DMSO), X-ray diffraction was used to investigate its liquid structure, providing information on intramolecular bond distances such as S=O and C-S. researchgate.net For this compound, an X-ray crystal structure would provide invaluable information on the orientation of the dichlorophenyl group relative to the methyl sulfoxide moiety. It would also definitively establish the solid-state packing of the molecules. For a related itraconazole (B105839) derivative, single-crystal X-ray diffraction revealed a monoclinic crystal system with a C2/c space group. acs.org
Spectroscopic Methodologies for Complex Mixture Analysis (e.g., GC×GC-TOFMS)
In real-world scenarios, this compound may be present in complex mixtures, such as environmental samples or reaction products. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is a powerful technique for the analysis of such complex samples. gcms.cz
GC×GC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC by employing two columns with different separation mechanisms. gcms.cz This allows for the separation of target analytes from a complex matrix. The fast acquisition speed of TOFMS is well-suited for the narrow peaks produced by GC×GC and provides full mass spectral information for each separated component. gcms.cz This combination of high-resolution separation and sensitive detection is ideal for both targeted and non-targeted analysis of compounds like this compound in challenging matrices. gcms.cz
Computational and Theoretical Chemistry Approaches to Aryl Methyl Sulfoxides
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the molecular structure and electronic properties of organosulfur compounds. nih.govmdpi.com This method is favored for its balance of computational cost and accuracy, making it suitable for studying molecules of moderate size. redalyc.org
The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The result is a set of optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For substituted benzenes and related compounds, these calculations reveal how substituents influence the geometry of the aromatic ring. mdpi.comrsc.org
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For 1,3-dichlorophenyl methyl sulfoxide (B87167), an MEP analysis would likely show a significant region of negative potential (red) around the sulfoxide oxygen atom due to its high electronegativity and lone pairs. The chlorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the methyl group and, to a lesser extent, the aromatic ring would exhibit positive potential (blue), identifying them as potential sites for interaction with nucleophiles. acs.org This analysis helps to rationalize intermolecular interactions and preferred sites of reaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. researchgate.netresearchgate.net This method is used to investigate charge distribution, hybridization, and stabilizing intramolecular interactions.
A key feature of NBO analysis is the study of delocalization effects, quantified as second-order perturbation theory energies (E(2)). These energies measure the stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For 1,3-dichlorophenyl methyl sulfoxide, significant interactions would be expected, such as:
Hyperconjugation: The donation of electron density from the lone pairs of the sulfoxide oxygen (donor) into the antibonding σ* or π* orbitals of the adjacent C-S or C-C bonds of the phenyl ring (acceptors).
Intramolecular Charge Transfer: Interactions between the lone pairs of the chlorine atoms and the antibonding π* orbitals of the benzene (B151609) ring.
Computational Investigation of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. DFT can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for a reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate.
For this compound, computational studies could investigate various reactions:
Oxidation: The mechanism of oxidation of the sulfoxide to the corresponding sulfone. Calculations could compare different pathways and oxidants. nih.govmdpi.com
Reduction: The mechanism of reduction back to the sulfide (B99878). britannica.com
Nucleophilic Substitution: The activation of the C-S bond for cross-coupling reactions, where the sulfoxide acts as an electrophile. researchgate.netdoaj.org DFT studies can elucidate whether the reaction proceeds via nucleophilic addition to the sulfur atom followed by rearrangement. researchgate.net
Reactions involving the aromatic ring: Electrophilic aromatic substitution, where calculations can predict the regioselectivity (ortho, meta, para) based on the stability of the intermediate carbocations (Wheland intermediates). libretexts.org
These investigations provide a molecular-level understanding of reaction feasibility, selectivity, and kinetics that can be difficult to obtain through experimental means alone. nih.govacs.orgcopernicus.org
Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Weak Interactions and Binding Areas
Topological analysis of the electron density is a powerful computational tool for elucidating the nature of chemical bonds and non-covalent interactions within a molecule. Methodologies such as the Electron Localization Function (ELF), Localized-Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) provide a visual and quantitative framework for understanding molecular structure and reactivity.
For This compound , a theoretical study employing these techniques would be expected to reveal key insights into its intramolecular interactions. The presence of the chlorine atoms, the sulfoxide group, and the aromatic ring creates a complex electronic environment.
Electron Localization Function (ELF) and Localized-Orbital Locator (LOL): These methods partition the molecular space into regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. An ELF and LOL analysis of this compound would precisely map the bonding and non-bonding electron pairs. This would be particularly insightful for characterizing the S=O bond and the C-S bond, as well as the lone pairs on the oxygen and sulfur atoms. The localization of electrons in the C-Cl bonds and within the phenyl ring would also be clearly delineated.
Average Local Ionization Energy (ALIE): ALIE provides a measure of the energy required to remove an electron at any given point in the molecular space. Regions of low ALIE indicate sites that are susceptible to electrophilic attack. For this compound, an ALIE surface map would likely highlight the oxygen atom of the sulfoxide group and the π-system of the dichlorinated phenyl ring as regions of higher reactivity.
While specific data from such studies on this compound is not available, the theoretical framework of these topological methods provides a clear roadmap for how such an investigation would proceed and the types of valuable chemical insights it would yield.
Calculation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. The key parameters that quantify the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
The calculation of NLO properties for This compound would involve solving the time-dependent Schrödinger equation for the molecule in the presence of an external electric field. This is typically accomplished using quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often in conjunction with specialized basis sets.
The NLO properties of a molecule are intrinsically linked to its electronic structure. Molecules with large dipole moments, significant charge transfer characteristics, and extended π-conjugated systems often exhibit enhanced NLO responses. In the case of this compound, the presence of the electron-withdrawing chlorine atoms and the sulfoxide group on the phenyl ring would induce a degree of electronic asymmetry and charge transfer, which are prerequisites for a non-zero first hyperpolarizability.
A computational study would likely explore the following aspects:
Dipole Moment and Polarizability: The permanent dipole moment (μ) and the linear polarizability (α) would be calculated to provide a baseline understanding of the molecule's response to an electric field.
First Hyperpolarizability (β): This is the primary measure of the second-order NLO response. Calculations would provide the magnitude of the β tensor components.
Second Hyperpolarizability (γ): This parameter describes the third-order NLO response.
Without experimental or specific computational data for this compound, it is not possible to provide quantitative values for its NLO properties. However, based on its structure, it can be hypothesized that while it may possess some NLO activity, it is unlikely to be as pronounced as in molecules specifically designed as NLO chromophores, which typically feature strong donor-acceptor groups connected by a π-bridge.
A systematic computational investigation would be invaluable in quantifying the NLO response of this compound and in understanding the structure-property relationships that govern its optical nonlinearities. Such a study would provide the necessary data to evaluate its potential for applications in NLO materials science.
Applications of Aryl Methyl Sulfoxides in Advanced Organic Synthesis
Chiral Auxiliary in Enantioselective Synthesis
The primary application of chiral sulfoxides is as chiral auxiliaries. The sulfoxide (B87167) group's tetrahedral geometry, with its oxygen atom, lone pair of electrons, and two different organic substituents, creates a highly differentiated steric environment. illinois.edu This intrinsic chirality can be transferred to a substrate, guiding the stereochemical outcome of a reaction. The sulfinyl group is prized for being relatively easy to introduce and remove, configurationally stable, and capable of inducing high levels of asymmetry. nih.gov
The Andersen-Trost synthesis is a classic method for preparing enantiomerically pure aryl sulfoxides. It involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. After separation, the desired diastereomer is treated with an organometallic reagent (e.g., a Grignard reagent), which displaces the chiral alcohol with complete inversion of configuration at the sulfur center to yield the enantiopure sulfoxide. illinois.edunih.gov
While direct studies specifying 1,3-Dichlorophenyl methyl sulfoxide for this purpose are not prevalent, the broader class of aryl sulfoxides is instrumental in controlling the formation of new stereogenic centers, a key step in building poly-hydroxylated chains. The sulfoxide group can direct aldol-type additions and the reduction of adjacent ketones with high diastereoselectivity. The stabilization of adjacent carbanions by the S(O)R group is a key feature that enables their use in forming C-C bonds, which are fundamental to elongating carbon chains with controlled stereochemistry. After the desired stereocenters are set, the auxiliary sulfoxide group can be removed under mild conditions.
The preparation of optically active epoxides and butenolides can be achieved using aryl methyl sulfoxides. The sulfinyl group can direct the epoxidation of an adjacent double bond. Furthermore, these compounds are precursors for synthesizing other valuable chiral molecules. For instance, a convenient method for producing 5-alkoxy-3-halo-4-methylthio-2(5H)-furanones involves the sulfur-functionalization of 3,4-dihalo-2(5H)-furanones using dimethyl sulfoxide (DMSO) as a methylthiolating reagent, showcasing a transition metal-free pathway to functionalized butenolides. mdpi.com Although this example uses DMSO, the principle of using sulfoxides to direct reactions and introduce functionality is broadly applicable and highlights the versatility of sulfur-based reagents in synthesizing complex heterocyclic structures.
Ligands in Asymmetric Catalysis for Transition Metal Complexes (e.g., Palladium and Ruthenium Complexes)
Aryl methyl sulfoxides can function as ligands in coordination chemistry with transition metals like palladium and ruthenium. nih.gov The sulfur and oxygen atoms both possess lone pairs of electrons capable of coordinating to a metal center, which can lead to highly ordered transition states beneficial for catalysis. illinois.edu
However, the strong coordination of sulfur to transition metals can sometimes lead to catalyst deactivation. Despite this, numerous effective catalytic systems have been developed. For example, dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) (RuCl₂(dmso)₄) is a well-known complex where DMSO ligands coordinate to ruthenium through both sulfur and oxygen atoms. In palladium catalysis, which is pivotal for forming carbon-carbon and carbon-heteroatom bonds, the choice of ligand is critical for controlling chemoselectivity and reactivity. nih.govbendola.com While phosphine (B1218219) ligands are common, sulfoxide-containing ligands have also been explored. The development of C₂-symmetric 1,3-bis-sulfoxides has led to effective chiral organocatalysts and ligands for palladium and ruthenium complexes, demonstrating their utility in asymmetric allylation and other transformations. nih.gov The electronic properties of the aryl group in an aryl methyl sulfoxide, such as the electron-withdrawing nature of the chloro-substituents in this compound, can modulate the donor properties of the ligand and influence the catalytic activity of the metal complex. hw.ac.uk
Table 1: Examples of Palladium-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrates | Outcome |
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂ / Phosphine Ligand | 2-B(pin)-substituted allylic acetates, Arylboronic acids | Formation of arylated allylic acetates with varying yields depending on the phosphine ligand. nih.gov |
| Allylic Substitution | Pd₂(dba)₃ / Phosphine Ligand | 2-B(pin)-substituted allylic acetates, Nucleophiles | Formation of allylic substitution products, chemoselectivity controlled by ligand and conditions. nih.gov |
| Photoinduced Difunctionalization | Palladium Complex | 1,3-dienes, Sulfinates, Bromodifluoroacetamides | Provides access to CF₂-incorporated alkenes with moderate to good yields via a radical relay mechanism. bendola.com |
| Cycloisomerization | Au(trz)Cl (Gold-carbene complex) | 1,6-enynes | High yield and regioselectivity. While not Pd/Ru, it shows the role of related metal complexes with specialized ligands. hw.ac.uk |
Building Blocks for Complex Molecular Architectures and Natural Product Synthesis
Aryl methyl sulfoxides are versatile building blocks in the synthesis of more complex molecules and natural products. Their utility stems from the ability of the sulfinyl group to act as a temporary scaffold or a reactive handle that can be easily modified or removed. The methyl groups adjacent to the sulfoxide are weakly acidic (pKa ≈ 35 in DMSO), and deprotonation with a strong base generates a sulfoxide-stabilized carbanion. wikipedia.org This nucleophile can participate in various C-C bond-forming reactions, allowing for the construction of intricate carbon skeletons.
The sulfoxide group itself can be transformed. Oxidation yields the corresponding sulfone, while reduction affords the sulfide (B99878). This ability to move between different oxidation states adds to its synthetic utility. libretexts.org In more advanced applications, the entire methylsulfinyl group can be displaced in cross-coupling reactions, making these compounds valuable synthons. nih.gov
Use in Diversified Organic Transformations for Introducing Sulfur-Containing Functionalities
This compound and its parent class are effective reagents for introducing sulfur-containing functionalities into organic molecules. In these transformations, the sulfoxide often acts as a source of a methylthio (-SMe) or methylsulfinyl (-SOMe) group. nih.govresearchgate.net
Recent advancements have shown that dimethyl sulfoxide (DMSO) can serve as a versatile and environmentally benign source for various sulfur- and carbon-based functional groups. mdpi.comnih.govresearchgate.net For example, DMSO can be used as an odorless methylthiolating reagent in a metal-free protocol to synthesize various methyl sulfur compounds. mdpi.com In other reactions, it can act as a synthon for methylsulfinyl (-SOMe) or even methylsulfonyl (-SO₂Me) groups. scispace.com These methodologies highlight a broader trend where simple, readily available sulfoxides are used as reagents to install sulfur functionality, a strategy that is directly applicable to more complex derivatives like this compound.
Future Research Directions for Aryl Methyl Sulfoxides
Development of Novel and Sustainable Synthetic Routes
The synthesis of aryl sulfoxides has traditionally relied on the oxidation of corresponding sulfides. acs.org However, modern synthetic chemistry is moving towards more innovative and sustainable methods that offer greater efficiency and functional group tolerance.
A significant area of development is the use of aryl methyl sulfoxides themselves as electrophilic partners in cross-coupling reactions, a departure from their traditional role. researchgate.netnih.gov A noteworthy achievement is the development of a transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols to produce alkyl aryl ethers. researchgate.net This method is particularly valuable for its potential application in medicinal chemistry, as demonstrated by the successful preparation of two drug molecules using this protocol. nih.gov
Palladium-catalyzed reactions also represent a major avenue for novel synthetic routes. The arylation of sulfenate anions, generated in situ from β-sulfinyl esters, provides a mild and efficient pathway to aryl sulfoxides. organic-chemistry.orgorganic-chemistry.org Optimization of catalytic systems, such as the use of a Pd₂dba₃/xantphos system, has been shown to be effective. organic-chemistry.org Furthermore, the direct palladium-catalyzed α-arylation of unactivated sulfoxides has been achieved, expanding the toolkit for creating C-C bonds with this functional group. nih.gov
Electrochemical methods are emerging as a particularly sustainable approach. A one-pot electrochemical synthesis of methyl sulfoxides from thiophenols or thiols and dimethyl sulfoxide (B87167) (DMSO) has been developed, utilizing electrons and hydrogen peroxide as clean oxidants. rsc.org Such methods reduce reliance on traditional, often stoichiometric, chemical oxidants, aligning with the principles of green chemistry.
Table of Selected Synthetic Routes for Aryl Sulfoxides
| Reaction Type | Reagents/Catalysts | Description |
| Transition-Metal-Free Cross-Coupling | KOtBu, DME | Couples aryl methyl sulfoxides with alcohols to form alkyl aryl ethers. researchgate.netnih.gov |
| Palladium-Catalyzed Arylation | Pd₂(dba)₃, Xantphos | Arylation of sulfenate anions generated from β-sulfinyl esters with aryl iodides. organic-chemistry.org |
| Nickel-Catalyzed Negishi Coupling | Nickel Catalyst, Zinc Reagents | Couples aryl methyl sulfoxides with organozinc reagents to form biaryl products. nih.govresearchgate.net |
| Direct Arylation | LiOtBu, Palladium Phosphine (B1218219) Complex | Direct α-arylation of unactivated sulfoxides with aryl halides. nih.gov |
| Electrochemical Synthesis | Electrons, H₂O₂ | One-pot synthesis from thiophenols/thiols and DMSO. rsc.org |
| Friedel-Crafts-type Reaction | Trifluoromethanesulfonic acid | Reaction of sodium sulfinates with arenes to form aryl sulfoxides. thieme-connect.de |
Deeper Understanding of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. For aryl methyl sulfoxides, recent research has combined experimental work with computational studies to unravel complex mechanistic pathways.
The mechanism of the transition-metal-free cross-coupling with alcohols was investigated using Density Functional Theory (DFT) computations. researchgate.netnih.gov These studies suggested a pathway involving the initial addition of an alkoxide to the sulfoxide. This adduct then facilitates an intramolecular addition of the alkoxide to the aromatic ring, a process stabilized by the potassium cation. The rate-determining step was identified as the final fragmentation that yields the aryl ether product. researchgate.netnih.gov
The mechanisms of rearrangement reactions involving aryl sulfoxides are also a key research focus. The dearomative Mislow–Braverman–Evans rearrangement proceeds via a researchgate.netnih.gov-sigmatropic shift. nih.gov Similarly, other dearomatization reactions of aryl sulfoxides are understood to proceed through a unique nih.govnih.gov-rearrangement, which transiently forms a dearomatized intermediate before rearomatizing. nih.gov Understanding the factors that control these rearrangements is essential for harnessing their synthetic potential.
Kinetic studies provide quantitative insights into reaction pathways. For instance, a kinetic analysis of the reactions of aryl methyl carbonates with phenoxide ions, which have structural similarities to sulfoxide reactions, pointed towards a concerted mechanism rather than a stepwise one, based on the determined reaction coefficients. nih.gov Applying similar rigorous kinetic analysis to reactions of aryl methyl sulfoxides will be vital for a deeper mechanistic understanding.
Expansion of Stereochemical Control in Complex Transformations
The sulfur atom in a sulfoxide is a stereocenter, making the development of enantioselective reactions a paramount goal in this field. Achieving high levels of stereochemical control is critical for the synthesis of chiral drugs and complex molecules.
Significant progress has been made in palladium-catalyzed enantioselective synthesis. The use of chiral ligands, such as (JosiPhos)Pd, enables the reaction of aryl benzyl (B1604629) sulfoxides with aryl bromides to produce chiral diaryl sulfoxides with good functional group compatibility. organic-chemistry.org The development of new chiral ligands is a continuous effort to improve enantioselectivities in the arylation of both alkyl and aryl sulfenate anions. mdpi.com
Rearrangement reactions offer a powerful method for transferring chirality. In the dearomative Mislow–Braverman–Evans rearrangement, stereochemistry is transferred from the sulfoxide's C–S bond to a new C–O bond in the product, a consequence of a highly ordered transition state. nih.gov This principle allows for the stereoselective construction of bioactive molecules.
Future research will focus on expanding the scope of these stereocontrolled reactions. This includes designing new catalysts and chiral auxiliaries that can operate on a wider range of substrates with higher efficiency and enantioselectivity. It is foreseeable that sulfenate anions generated from β-sulfinyl esters could react with various electrophiles in the presence of a suitable chiral catalyst to form a diverse array of chiral sulfinyl-containing compounds. mdpi.com
Innovative Applications in Catalysis and Materials Science
The unique reactivity of aryl methyl sulfoxides makes them valuable intermediates and building blocks in both catalysis and materials science. Their applications are expanding beyond their traditional roles.
In catalysis, aryl methyl sulfoxides are increasingly employed as electrophiles in cross-coupling reactions. researchgate.net This includes nickel-catalyzed Kumada and Negishi couplings and palladium-catalyzed Sonogashira and borylation reactions. researchgate.netresearchgate.net Their ability to participate in C-S bond activation opens up new disconnection strategies for synthetic chemists.
Aryl sulfoxides are key precursors in dearomatization reactions, a powerful strategy for converting simple, flat aromatic compounds into complex, three-dimensional alicyclic structures. nih.govnih.gov This is highly relevant for generating molecular complexity in the synthesis of natural products and for creating novel scaffolds for materials science. For example, the reaction of aryl sulfoxides with difluoroenol silyl (B83357) ether can be controlled to incorporate one or two difluoroalkyl groups into a dearomatized product, showcasing the tunability of these reactions. nih.gov
The resulting products from these reactions, such as functionalized thiophenes and sulfones, are themselves valuable. organic-chemistry.org Thiophene moieties are prevalent in organic materials and pharmaceuticals, while sulfones are also important pharmacophores. organic-chemistry.orgnih.gov The development of new reactions involving aryl methyl sulfoxides directly contributes to the synthesis of these important classes of compounds.
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry has become an indispensable tool in modern organic synthesis for predicting reactivity and elucidating complex reaction mechanisms. For aryl methyl sulfoxides, methods like Density Functional Theory (DFT) have provided critical insights that guide experimental work.
Computational studies were instrumental in confirming the mechanistic pathway of the transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols. researchgate.netnih.gov The calculations not only supported the proposed nucleophilic addition-fragmentation pathway but also explained the crucial role of the potassium cation in stabilizing the key intermediate, an insight that would be difficult to obtain through experimental means alone. researchgate.net
In the realm of stereochemistry, computational methods have been used to predict the outcomes of asymmetric reactions. For the dearomative Mislow–Braverman–Evans rearrangement, calculations of the transition state energies for an aryl sulfoxide predicted that it would lead to a higher enantiomeric excess compared to its methyl sulfoxide counterpart. nih.gov This predictive power allows researchers to rationally design substrates and catalysts for optimal stereochemical outcomes.
Molecular modeling and docking studies are also being used to design and understand the biological activity of related compounds. For aryl methyl sulfones, docking studies helped to interpret experimental results by suggesting how these molecules bind to COX enzymes. nih.gov As computational power and algorithmic accuracy continue to improve, the integration of these methods will become even more central to the predictive design of new reactions, catalysts, and functional molecules based on the aryl methyl sulfoxide scaffold.
Q & A
Q. What are the critical safety protocols for handling 1,3-dichlorophenyl methyl sulfoxide in laboratory settings?
Methodological Answer:
- Designated Work Areas: Conduct all procedures in a fume hood to minimize inhalation exposure and ensure proper ventilation .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability issues with sulfoxides .
- Emergency Preparedness: Pre-plan responses to spills (e.g., neutralization with activated carbon) and train personnel on first-aid measures for skin/eye contact .
- Storage: Store in airtight, light-resistant containers at ≤25°C, away from strong oxidizing agents (e.g., perchlorates) to prevent explosive reactions .
Q. How can researchers validate the purity of this compound?
Methodological Answer:
- Chromatographic Assays: Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times against a certified reference standard .
- Spectroscopic Confirmation: Employ FT-IR to identify characteristic S=O stretching vibrations (~1050–1100 cm⁻¹) and aromatic C-Cl peaks (~600–800 cm⁻¹) .
- Quantitative Analysis: Calculate purity by subtracting impurity percentages (e.g., residual solvents, chlorinated byproducts) from 100% using GC-MS or NMR integration .
Q. What solvent systems are compatible with this compound for reaction optimization?
Methodological Answer:
- Polar Aprotic Solvents: DMF or DMSO enhance solubility for nucleophilic substitutions .
- Aqueous Stability: Avoid prolonged exposure to water due to hydrolysis risks; use anhydrous conditions for reactions involving strong bases .
- Incompatible Solvents: Halogenated solvents (e.g., chloroform) may induce redox side reactions under acidic conditions .
Advanced Research Questions
Q. How does the electronic environment of the 1,3-dichlorophenyl group influence sulfoxide reactivity?
Methodological Answer:
- Electronic Effects: The electron-withdrawing Cl substituents reduce electron density at the sulfinyl sulfur, increasing electrophilicity. This enhances reactivity in Michael additions or oxidations .
- Steric Considerations: The 1,3-dichloro substitution pattern creates steric hindrance, which can be quantified using DFT calculations to model transition states .
- Experimental Validation: Compare reaction rates with analogs (e.g., 4-chlorophenyl methyl sulfoxide) under identical conditions to isolate electronic vs. steric contributions .
Q. What analytical strategies resolve contradictions in stability data for sulfoxide derivatives?
Methodological Answer:
- Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, UV light) and monitor decomposition via LC-HRMS to identify degradation pathways .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) in NMR studies to trace proton exchange mechanisms that may explain instability .
- Multivariate Analysis: Apply PCA to stability datasets to distinguish between intrinsic degradation and experimental artifacts (e.g., impurities in solvents) .
Q. How can researchers assess the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Photolysis Studies: Simulate sunlight exposure using a Xenon arc lamp and track sulfoxide degradation products (e.g., sulfones, chlorophenols) via GC-ECD .
- Aquatic Toxicity: Use Daphnia magna bioassays to measure EC₅₀ values, correlating results with QSAR models for chlorinated aromatics .
- Adsorption Kinetics: Evaluate soil-water partitioning coefficients (Kd) using batch equilibration methods with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
